
2-methyl-N-(2-oxoazepan-3-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-N-(2-oxoazepan-3-yl)benzamide, also known as MOA-192, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of benzamides and has been shown to have a variety of biochemical and physiological effects.
Mechanism of Action
2-methyl-N-(2-oxoazepan-3-yl)benzamide acts as a competitive antagonist of the M1 muscarinic acetylcholine receptor. This receptor is found in high concentrations in the brain and is involved in regulating cognitive function. By blocking the receptor, 2-methyl-N-(2-oxoazepan-3-yl)benzamide can impair cognitive performance, which can be useful in studying the role of the cholinergic system in cognition.
Biochemical and Physiological Effects:
2-methyl-N-(2-oxoazepan-3-yl)benzamide has been shown to have a variety of biochemical and physiological effects. In addition to its effects on the cholinergic system, 2-methyl-N-(2-oxoazepan-3-yl)benzamide has been shown to modulate the release of dopamine and other neurotransmitters. This compound has also been shown to have antipsychotic and antidepressant-like effects in animal models.
Advantages and Limitations for Lab Experiments
One of the primary advantages of 2-methyl-N-(2-oxoazepan-3-yl)benzamide is its selectivity for the M1 muscarinic acetylcholine receptor. This allows researchers to investigate the specific role of this receptor in cognitive function. However, one limitation of 2-methyl-N-(2-oxoazepan-3-yl)benzamide is its relatively short half-life, which can make it difficult to use in long-term experiments.
Future Directions
There are several potential future directions for research on 2-methyl-N-(2-oxoazepan-3-yl)benzamide. One area of interest is in the development of longer-lasting analogs of this compound. This could allow for more extensive studies on the role of the cholinergic system in cognition. Another potential direction for research is in the investigation of the effects of 2-methyl-N-(2-oxoazepan-3-yl)benzamide on other neurotransmitter systems, such as the serotonergic and noradrenergic systems. Finally, 2-methyl-N-(2-oxoazepan-3-yl)benzamide could be used in combination with other compounds to investigate the interactions between different neurotransmitter systems in cognitive function.
Synthesis Methods
The synthesis of 2-methyl-N-(2-oxoazepan-3-yl)benzamide involves the reaction of 2-methylbenzoyl chloride with 3-aminooxepan-2-one in the presence of a base. The reaction produces 2-methyl-N-(2-oxoazepan-3-yl)benzamide as a white solid with a melting point of 197-198°C. The purity of the compound can be confirmed by using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Scientific Research Applications
2-methyl-N-(2-oxoazepan-3-yl)benzamide has been extensively studied for its potential applications in scientific research. One of the primary uses of this compound is in the study of the cholinergic system. 2-methyl-N-(2-oxoazepan-3-yl)benzamide is a selective antagonist of the M1 muscarinic acetylcholine receptor, which plays an important role in cognitive function. By blocking this receptor, 2-methyl-N-(2-oxoazepan-3-yl)benzamide can be used to investigate the role of the cholinergic system in learning, memory, and attention.
properties
IUPAC Name |
2-methyl-N-(2-oxoazepan-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-10-6-2-3-7-11(10)13(17)16-12-8-4-5-9-15-14(12)18/h2-3,6-7,12H,4-5,8-9H2,1H3,(H,15,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIOVVOAXKXHCRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2CCCCNC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-(2-oxoazepan-3-yl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


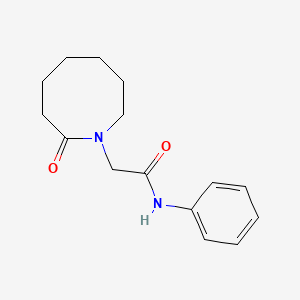
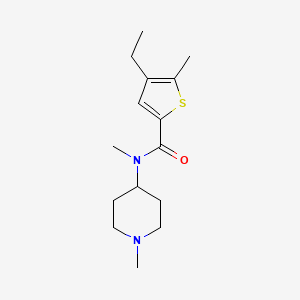
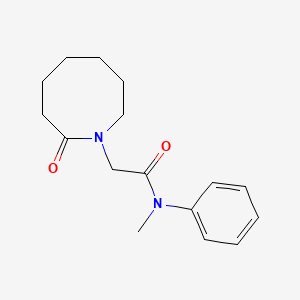
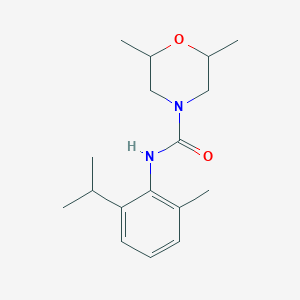


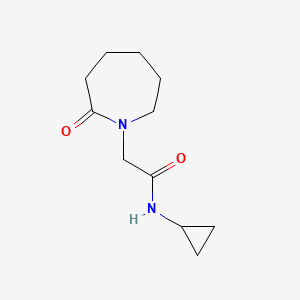
![N-[(2-chlorophenyl)methyl]-N,1-dimethylpyrrole-2-carboxamide](/img/structure/B7512861.png)

![N-[(4-chlorophenyl)methyl]-N-methylpyridine-4-carboxamide](/img/structure/B7512876.png)
![1-(1,2,3,5,6,7,8,8a-Octahydroindolizin-1-yl)-3-[6-(dimethylamino)pyridin-3-yl]urea](/img/structure/B7512877.png)
![N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-N-methyl-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B7512885.png)
